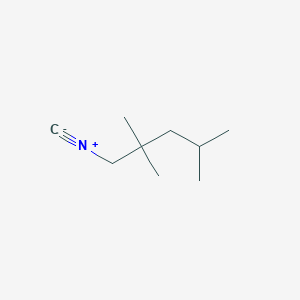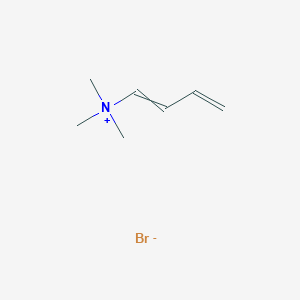![molecular formula C25H25NO4 B14498280 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid CAS No. 63430-47-7](/img/structure/B14498280.png)
2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid is an organic compound with a complex structure that includes aromatic rings, an ethoxy group, and an amino group
Vorbereitungsmethoden
The synthesis of 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Ethoxy Group:
Coupling Reactions: The aromatic rings are coupled using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The final product is obtained through a series of condensation reactions and purification steps.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents, leading to the formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its aromatic structure and functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and amino groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid include:
Benzoic acid derivatives: Compounds like 4-methoxybenzoic acid and 4-ethoxybenzoic acid share similar structural features but differ in their functional groups.
Aromatic amines: Compounds such as aniline and N-ethyl aniline have similar amino groups but lack the complex aromatic structure.
Ethers: Compounds like ethyl phenyl ether have similar ethoxy groups but differ in their overall structure.
The uniqueness of this compound lies in its combination of functional groups and aromatic rings, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
63430-47-7 |
|---|---|
Molekularformel |
C25H25NO4 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-[2-ethoxy-4-(N-ethyl-4-methylanilino)benzoyl]benzoic acid |
InChI |
InChI=1S/C25H25NO4/c1-4-26(18-12-10-17(3)11-13-18)19-14-15-22(23(16-19)30-5-2)24(27)20-8-6-7-9-21(20)25(28)29/h6-16H,4-5H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
PHMFCYFUMJUXSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
